溴化正丁基锌

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

n-Butylzinc bromide is an organozinc compound . It can be used as a reagent in palladium-catalyzed Negishi cross-coupling reactions to construct carbon-carbon bonds by reacting with organic halides or triflates .

Synthesis Analysis

The synthesis of n-Butylzinc bromide involves the reaction of n-butanol with bromine . The reaction is catalyzed by sulfuric acid . Another method involves the use of alkyl tosylate as the electrophile .

Molecular Structure Analysis

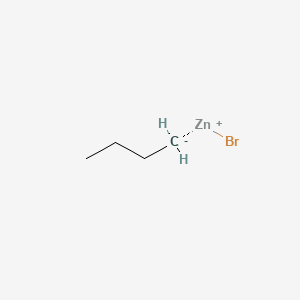

The molecular formula of n-Butylzinc bromide is C4H9BrZn . It is a yellow to brown to black liquid .

Chemical Reactions Analysis

n-Butylzinc bromide is used in palladium-catalyzed Negishi cross-coupling reactions to construct carbon-carbon bonds by reacting with organic halides or triflates . It can also be used to prepare n-butylanisole by treating with 4-bromoanisole in the presence of a tetraphosphine ligand and a palladium catalyst .

Physical and Chemical Properties Analysis

n-Butylzinc bromide is a yellow to brown to black liquid . It has a molecular weight of 202.41 g/mol . It is packaged under argon in resealable ChemSeal bottles .

科学研究应用

1. Negishi 交叉偶联反应

n-丁基溴化锌在高周转数 Negishi 交叉偶联反应中得到积极使用。此过程涉及芳基溴化物与烷基或芳基锌衍生物的交叉偶联。具体来说,n-丁基溴化锌与各种芳基溴化物反应时产率良好,展示了其作为有机合成试剂的有效性 (Kondolff, Doucet, & Santelli, 2006)。

2. 离子液体中的形成和反应

研究表明,n-丁基溴化锌在室温离子液体中烷基锌试剂的形成和反应中具有重要意义。溴离子的存在对于形成这些烷基锌试剂至关重要,而烷基锌试剂在各种化学反应中都是必不可少的 (Law, Wong, & Chan, 2005)。

安全和危害

作用机制

Target of Action

n-Butylzinc bromide is an organozinc compound . The primary targets of n-Butylzinc bromide are organic halides or triflates . These compounds are often used in palladium-catalyzed Negishi cross-coupling reactions to construct carbon-carbon bonds .

Mode of Action

n-Butylzinc bromide interacts with its targets (organic halides or triflates) in the presence of a tetraphosphine ligand and a palladium catalyst . This interaction results in the formation of carbon-carbon bonds, a crucial step in many organic synthesis reactions .

Biochemical Pathways

It’s known that the compound plays a significant role in the negishi cross-coupling reaction, a powerful tool for forming carbon-carbon bonds in organic synthesis . The downstream effects of this reaction can lead to the synthesis of a wide range of organic compounds.

Result of Action

The primary result of n-Butylzinc bromide’s action is the formation of carbon-carbon bonds when it reacts with organic halides or triflates . This can lead to the synthesis of complex organic compounds, including pharmaceuticals and polymers.

Action Environment

The action of n-Butylzinc bromide is influenced by several environmental factors. For instance, the compound is typically used in a solution form, such as 0.5 M in tetrahydrofuran (THF) . The reaction requires the presence of a palladium catalyst and a tetraphosphine ligand . Additionally, n-Butylzinc bromide is sensitive to air and moisture, and thus, it needs to be handled and stored under dry, inert gas conditions .

生化分析

Biochemical Properties

The role of n-Butylzinc bromide in biochemical reactions is primarily as a reagent. It participates in reactions to construct carbon-carbon bonds by reacting with organic halides or triflates

Molecular Mechanism

The molecular mechanism of n-Butylzinc bromide involves its reaction with organic halides or triflates to form carbon-carbon bonds . This is a key step in the synthesis of β-Phenethylamines

属性

IUPAC Name |

bromozinc(1+);butane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.BrH.Zn/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWJKDARXFAPOY-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[CH2-].[Zn+]Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrZn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2806968.png)

![2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B2806970.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one](/img/structure/B2806973.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopentylpropane-1-sulfonamide](/img/structure/B2806977.png)

![8-bromo-3-(3,5-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2806981.png)